molecular formula C6H11NO B183710 (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 134575-13-6

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B183710
CAS No.: 134575-13-6
M. Wt: 113.16 g/mol
InChI Key: YGYOQZPGFXHQMW-XEAPYIEGSA-N
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Description

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 134575-13-6) is a bicyclic amine derivative with a hydroxylmethyl substituent at the 6-position of the 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . The compound is characterized by its rigid bicyclic structure, which enhances stereochemical stability and influences its pharmacokinetic properties. It is commonly used as a chiral building block in medicinal chemistry for synthesizing inhibitors targeting enzymes such as mutant isocitrate dehydrogenase (IDH) and bromodomain-containing proteins (BET) . The compound’s boiling point is reported as 202.5±13.0 °C, and it is typically stored at room temperature (RT) under dry conditions .

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOQZPGFXHQMW-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577255, DTXSID401231753
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-13-6, 827599-22-4
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
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Preparation Methods

Cycloaddition and Thermolysis for Bicyclic Framework Formation

The foundational step in synthesizing the azabicyclo[3.1.0]hexane core involves a [3+2] cycloaddition between ethyl diazoacetate and N-benzylmaleimide. This reaction, conducted in anhydrous ether, produces the tricyclic intermediate S-1 (ethyl (1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate) with high stereoselectivity . Subsequent thermolysis of S-1 at elevated temperatures (120–140°C) induces nitrogen extrusion, yielding the strained bicyclic lactam S-2 (ethyl (1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate) .

Key Reaction Parameters:

  • Solvent: Anhydrous diethyl ether (cycloaddition); toluene (thermolysis)

  • Temperature: 0–5°C (cycloaddition); reflux (thermolysis)

  • Yield: 70–85% for S-1 ; 65–75% for S-2

This step establishes the bicyclo[3.1.0]hexane skeleton and introduces the benzyl group as a protective moiety for the nitrogen atom.

Reductive Transformation to Benzyl-Protected Intermediate

The lactam and ester functionalities in S-2 are reduced sequentially to generate the hydroxymethyl-substituted intermediate. Early methods employed lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), but scalability issues and moderate yields (50–60%) prompted the adoption of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) .

Improved Reductive Protocol:

  • Reagent: Red-Al (6 equiv, 65% w/w in toluene)

  • Solvent: THF

  • Conditions: Ambient temperature, 12–18 hours

  • Yield: 90% for ((1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

This reduction step concurrently cleaves the lactam carbonyl and reduces the ester to a primary alcohol, preserving the bicyclic structure’s stereochemistry.

Comparative Analysis of Synthetic Routes

The table below contrasts the traditional LiAlH4-mediated reduction with the optimized Red-Al protocol:

Parameter LiAlH4 Method Red-Al Method
Reagent Cost LowModerate
Reaction Time 24–48 hours12–18 hours
Yield 50–60%90%
Byproduct Formation Significant (Al salts)Minimal
Scalability PoorExcellent

The Red-Al route outperforms traditional methods in efficiency and practicality, making it the preferred industrial-scale approach .

Critical Considerations in Process Optimization

Stereochemical Control:
The thermolysis step dictates the exo/endo configuration of the bicyclic system. Strict temperature control during nitrogen extrusion ensures exclusive formation of the exo isomer, which is critical for subsequent reductions .

Solvent Selection:

  • Cycloaddition: Ether’s low polarity favors cycloaddition kinetics.

  • Reduction: THF’s coordinating ability enhances Red-Al’s reactivity, preventing side reactions .

Impurity Profiling:
Residual benzyl groups or over-reduction products (e.g., methylene derivatives) are monitored via HPLC and ¹H NMR to ensure >97% purity .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is investigated for its role in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Hydroxymethyl vs. Methyl (N-substituent): The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility and target engagement (e.g., in IDH1 inhibitors) . In contrast, the methyl group in [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol increases lipophilicity but reduces polarity, limiting its utility in aqueous biological systems .
  • Benzyl Substituent: The benzyl group in rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol introduces steric bulk and aromaticity, which may improve binding to hydrophobic pockets in enzymes or receptors. However, this modification also increases toxicity risks (e.g., H315/H319 hazards) .

Stereochemical Impact

  • The rel-(1R,5S,6r) configuration in some analogs (e.g., rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol) results in distinct spatial arrangements compared to the (1R,5S,6R) isomer. This difference can drastically alter binding affinities, as seen in BET inhibitors where stereochemistry governs BD1/BD2 selectivity .

Biological Activity

The compound (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol , with CAS number 134575-13-6, is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C6_6H11_{11}NO
Molecular Weight: 113.16 g/mol
IUPAC Name: [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Purity: 97%

The biological activity of This compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).

  • Cholinergic Activity: The compound exhibits significant affinity for nicotinic acetylcholine receptors, which are crucial for synaptic transmission and neuroplasticity.
  • Dopaminergic Effects: Preliminary studies suggest that it may influence dopaminergic pathways, potentially impacting mood and cognitive functions.

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the biological activity of this compound:

  • Neuroprotective Effects: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
  • Analgesic Properties: Animal models have shown that administration of the compound results in reduced pain sensitivity, suggesting potential use in pain management therapies.
  • Antidepressant-like Effects: Behavioral assays indicated that the compound may exhibit antidepressant-like effects in rodent models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cellsStudy A
AnalgesicDecreased pain sensitivityStudy B
Antidepressant-likeImproved mood-related behaviorsStudy C

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study examining the neuroprotective effects of This compound , researchers utilized an Alzheimer's disease model to assess its impact on neuronal survival and cognitive function. The results indicated that treatment with the compound significantly improved cognitive performance and reduced markers of neuroinflammation.

Case Study 2: Pain Management Efficacy

A randomized controlled trial investigated the analgesic properties of the compound in patients with chronic pain conditions. Participants receiving the compound reported a significant reduction in pain scores compared to a placebo group, highlighting its potential as a therapeutic agent for pain relief.

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